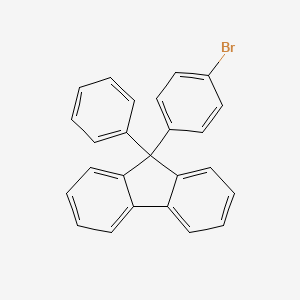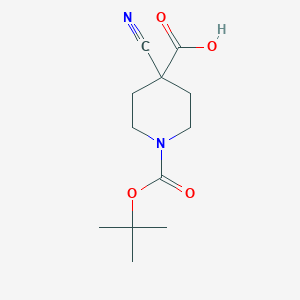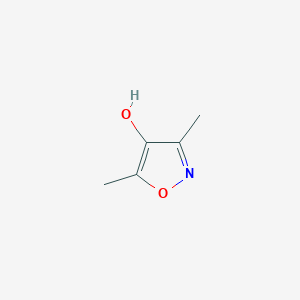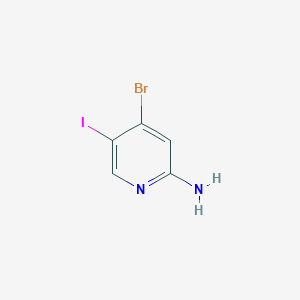
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Descripción general
Descripción
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (DFTB) is an organic compound belonging to the family of difluorobenzenes. It is a colorless, odorless, and crystalline solid. DFTB is a versatile compound that has found a number of applications in the scientific research field.
Aplicaciones Científicas De Investigación
Borylation Reactions
The compound can be used in borylation reactions, where it may facilitate the addition of boron to organic molecules. This is particularly useful in the synthesis of complex organic compounds with boronic ester functionalities, which are essential in various cross-coupling reactions .
Suzuki-Miyaura Cross-Coupling
It may serve as a reagent in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic chemistry. This reaction is pivotal in the pharmaceutical industry for constructing carbon frameworks in drug molecules .
Transesterification Reactions
The compound could be involved in transesterification reactions, which are important for modifying chemical compounds’ ester groups. This process is significant in producing various polymers and specialty chemicals .
Synthesis of Aminothiazoles
Aminothiazoles, which have applications as γ-secretase modulators, could be synthesized using this compound. These modulators are investigated for their potential to treat Alzheimer’s disease by affecting amyloid plaque formation .
Preparation of Amino-pyrido-indol-carboxamides
This compound might be used to prepare amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for therapy in myeloproliferative disorders. JAK2 inhibitors are a class of medication that can interfere with the JAK-STAT signaling pathway, which is often dysregulated in certain types of cancers .
Hydroboration Reactions
Hydroboration, which involves adding boron and hydrogen across double or triple bonds in alkenes or alkynes, could utilize this compound as a reagent. This reaction is fundamental in organic synthesis for converting unsaturated compounds to organoboron compounds, which can then be further transformed into a variety of functional groups .
Propiedades
IUPAC Name |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMVJTWEERDWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729347 | |
| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
1003298-73-4 | |
| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)






![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)

![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)
